molecular formula C8H8FNO4S B2698873 Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate CAS No. 2293350-54-4

Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate

Cat. No.: B2698873
CAS No.: 2293350-54-4
M. Wt: 233.21
InChI Key: AGUAFUZTUYFMNY-UHFFFAOYSA-N
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Description

Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is known for its unique structure, which includes a fluorosulfonyl group attached to a pyridine ring, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with methyl fluorosulfonate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the chlorine atom with the fluorosulfonyl group. The reaction is usually conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group plays a crucial role in these interactions, allowing the compound to bind to its targets with high affinity. This binding can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate include:

  • Methyl 6-chlorosulfonyl-2-methylpyridine-3-carboxylate
  • Methyl 6-bromosulfonyl-2-methylpyridine-3-carboxylate
  • Methyl 6-iodosulfonyl-2-methylpyridine-3-carboxylate

Uniqueness

What sets this compound apart from these similar compounds is the presence of the fluorosulfonyl group. This group imparts unique chemical properties, such as increased reactivity and the ability to form strong bonds with specific molecular targets. These properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

methyl 6-fluorosulfonyl-2-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-5-6(8(11)14-2)3-4-7(10-5)15(9,12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUAFUZTUYFMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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